

Spectroscopic Profile of N-Phthaloyl-DLmethionine: A Technical Guide

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Compound of Interest		
Compound Name:	N-Phthaloyl-DL-methionine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Phthaloyl-DL-methionine**, a derivative of the essential amino acid methionine. The phthaloyl group serves as a protecting group for the amine functionality, rendering the molecule useful in peptide synthesis and as a potential candidate in drug discovery. Understanding its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This document presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and logical workflows for its analysis.

Data Presentation

The following tables summarize the key spectroscopic data for **N-Phthaloyl-DL-methionine**. Given the limited availability of direct experimental spectra in publicly accessible databases, some data points are estimated based on known values for similar structures and theoretical predictions.

Table 1: ¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃ (unless otherwise specified)

Frequency: 400 MHz



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~7.85	m	2H	H-Phthaloyl (aromatic)
~7.75	m	2H	H-Phthaloyl (aromatic)
~4.90	dd	1H	α-СН
~2.60	t	2H	γ-CH₂
~2.20	m	2H	β-CH ₂
2.10	S	3H	S-CH₃
>10	br s	1H	СООН

Note: Chemical shifts are estimations and may vary based on solvent and experimental conditions.

Table 2: 13C NMR Spectral Data (Predicted)

• Solvent: CDCl3 (unless otherwise specified)

• Frequency: 100 MHz



Chemical Shift (δ, ppm)	Assignment
~175	C=O (Carboxylic Acid)
~168	C=O (Phthalimide)
~134	C-Phthaloyl (quaternary)
~132	CH-Phthaloyl (aromatic)
~123	CH-Phthaloyl (aromatic)
~53	α-CH
~31	y-CH₂
~30	β-CH ₂
~15	S-CH₃

Note: These are predicted chemical shifts. Actual values can be influenced by the solvent and concentration.

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3080-3020	Medium	C-H stretch (Aromatic)
2960-2850	Medium	C-H stretch (Aliphatic)
~1775	Strong	C=O stretch (Phthalimide, asymmetric)
~1710	Strong	C=O stretch (Phthalimide, symmetric & Carboxylic Acid)
1610, 1470	Medium-Weak	C=C stretch (Aromatic)
~1390	Medium	C-N stretch
~720	Strong	C-H bend (Aromatic, orthodisubstituted)



Note: Based on characteristic infrared group frequencies.

Table 4: Mass Spectrometry Data (Predicted)

• Ionization Mode: Electrospray (ESI)

Molecular Formula: C13H13NO4S

• Molecular Weight: 279.31 g/mol

m/z	Adduct
280.0638	[M+H]+
302.0457	[M+Na]+
318.0197	[M+K] ⁺
278.0492	[M-H] ⁻

Data sourced from PubChem predictions.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data for **N-Phthaloyl-DL-methionine**.

Synthesis of N-Phthaloyl-DL-methionine

A mild and efficient method for the synthesis of N-phthaloyl amino acids involves the reaction of N-carboethoxy phthalimide with the amino acid in an aqueous solution at room temperature.[2]

Materials:

- DL-methionine
- N-carboethoxy phthalimide
- Sodium carbonate (Na₂CO₃)



- Water
- Hydrochloric acid (for acidification)
- Ethanol (for crystallization)

Procedure:

- Dissolve DL-methionine and sodium carbonate in water at room temperature (17-20°C).
- Add N-carboethoxy phthalimide to the solution and stir for approximately 15 minutes.
- Filter the resulting solution to remove any unreacted starting material.
- Acidify the filtrate with hydrochloric acid to precipitate the **N-Phthaloyl-DL-methionine**.
- Collect the precipitate by filtration and recrystallize from a suitable solvent such as aqueous ethanol to obtain the purified product.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of dry N-Phthaloyl-DL-methionine.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition (1H and 13C NMR):

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.



 ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid N-Phthaloyl-DL-methionine powder directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: Typically 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.



 Background: Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands.

Mass Spectrometry

Sample Preparation:

 Prepare a dilute solution of N-Phthaloyl-DL-methionine (e.g., 1-10 μg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

Data Acquisition (LC-MS with ESI):

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Source: Electrospray Ionization (ESI).
- Analysis Mode: Full scan mode to determine the mass of the molecular ion and its adducts.
 A tandem MS (MS/MS) experiment can be performed to obtain fragmentation data by selecting the parent ion of interest.

Data Processing:

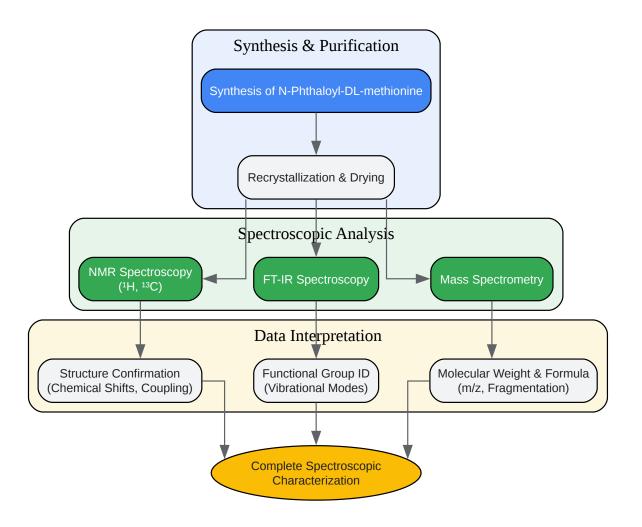
- Analyze the full scan spectrum to identify the m/z values of the molecular ion and common adducts.
- If an MS/MS experiment was performed, analyze the product ion spectrum to identify characteristic fragment ions. The fragmentation pattern of N-phthaloyl amino acids often involves cleavage of the amino acid side chain and fragmentation of the phthaloyl group.



Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **N-Phthaloyl-DL-methionine**.



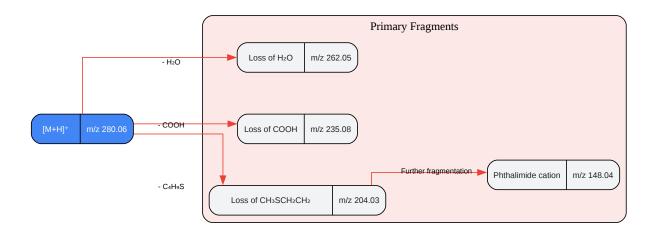
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Caption: A logical workflow for the synthesis and spectroscopic characterization of **N-Phthaloyl-DL-methionine**.

Predicted Mass Spectrometry Fragmentation Pathway



The following diagram illustrates a plausible fragmentation pathway for protonated **N-Phthaloyl-DL-methionine** under tandem mass spectrometry conditions.



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Caption: Predicted fragmentation pathway for [**N-PhthaloyI-DL-methionine**+H]⁺ in Mass Spectrometry.

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